molecular formula C9H8F3NO B11768142 3-(2,3,5-Trifluorophenyl)azetidin-3-ol

3-(2,3,5-Trifluorophenyl)azetidin-3-ol

Cat. No.: B11768142
M. Wt: 203.16 g/mol
InChI Key: MPNDPVKMSBHXFU-UHFFFAOYSA-N
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Description

3-(2,3,5-Trifluorophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol . This compound is characterized by the presence of a trifluorophenyl group attached to an azetidin-3-ol ring, making it a unique structure in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,5-Trifluorophenyl)azetidin-3-ol typically involves the reaction of 2,3,5-trifluorobenzaldehyde with an appropriate azetidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(2,3,5-Trifluorophenyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,3,5-Trifluorophenyl)azetidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,3,5-Trifluorophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3,5-Trifluorophenyl)azetidin-3-ol is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

3-(2,3,5-trifluorophenyl)azetidin-3-ol

InChI

InChI=1S/C9H8F3NO/c10-5-1-6(8(12)7(11)2-5)9(14)3-13-4-9/h1-2,13-14H,3-4H2

InChI Key

MPNDPVKMSBHXFU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=C(C(=CC(=C2)F)F)F)O

Origin of Product

United States

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